

Desacetyldoronine: A Comprehensive Technical Dossier on its Physicochemical Properties

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Compound of Interest

Compound Name: Desacetyldoronine

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Abstract

Desacetyldoronine, a pyrrolizidine alkaloid, presents a molecule of interest for toxicological and pharmacological research. A thorough understanding of its physical and chemical properties is fundamental for any scientific investigation, including the design of experimental protocols and the development of potential therapeutic or analytical applications. This document provides a detailed overview of the known physicochemical characteristics of **Desacetyldoronine**, outlines generalized experimental protocols for the determination of these properties, and discusses the broader context of signaling pathways associated with pyrrolizidine alkaloids.

Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in various chemical and biological environments. The following table summarizes the available quantitative data for **Desacetyldoronine**.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₈ ClNO ₇	[1][2][3]
Molecular Weight	417.88 g/mol	[3]
Appearance	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Boiling Point (Predicted)	631.1 ± 55.0 °C	[3]
Density (Predicted)	1.32 ± 0.1 g/cm ³	[3]
pKa (Predicted)	11.49 ± 0.60	[3]
Storage Conditions	Desiccate at -20°C	[2]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. An experimental melting point for **Desacetyldoronine** is not readily available in the public domain.

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for **Desacetyldoronine** are not detailed in the available literature, the following represents a standard methodological approach for the characterization of novel alkaloids.

Determination of Melting Point

A precise melting point is a critical indicator of a compound's purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:

- A small, dry sample of **Desacetyldoronine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Solubility

Understanding a compound's solubility in various solvents is crucial for formulation and in vitro assay development.

- Method: Shake-flask method.
- Procedure:
 - An excess amount of **Desacetyldoronine** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
 - The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered or centrifuged to remove undissolved solid.
 - The concentration of **Desacetyldoronine** in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Solubility is expressed in units such as mg/mL or μM .

Determination of pKa

The acid dissociation constant (pKa) is a key parameter influencing a molecule's ionization state and, consequently, its absorption and distribution.

- Method: Potentiometric titration.
- Procedure:
 - A precise amount of **Desacetyldoronine** is dissolved in a suitable solvent (e.g., water or a co-solvent system).
 - A calibrated pH electrode is immersed in the solution.
 - A standardized titrant (acid or base, depending on the nature of the analyte) is added in small, known increments.
 - The pH of the solution is recorded after each addition of titrant.
 - A titration curve is generated by plotting pH versus the volume of titrant added.
 - The pKa is determined from the midpoint of the buffer region of the titration curve.

Biological Context: Signaling Pathways of Pyrrolizidine Alkaloids

Specific signaling pathways directly modulated by **Desacetyldoronine** have not been elucidated in the reviewed literature. However, extensive research on the broader class of pyrrolizidine alkaloids (PAs) provides a framework for its potential biological activities. PAs are known for their hepatotoxicity and genotoxicity, which are linked to their metabolic activation in the liver.

The general mechanism involves the metabolic activation of PAs by cytochrome P450 enzymes into reactive pyrrolic metabolites. These electrophilic intermediates can then form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage and toxicity.

The following diagram illustrates the generalized metabolic activation pathway of pyrrolizidine alkaloids.

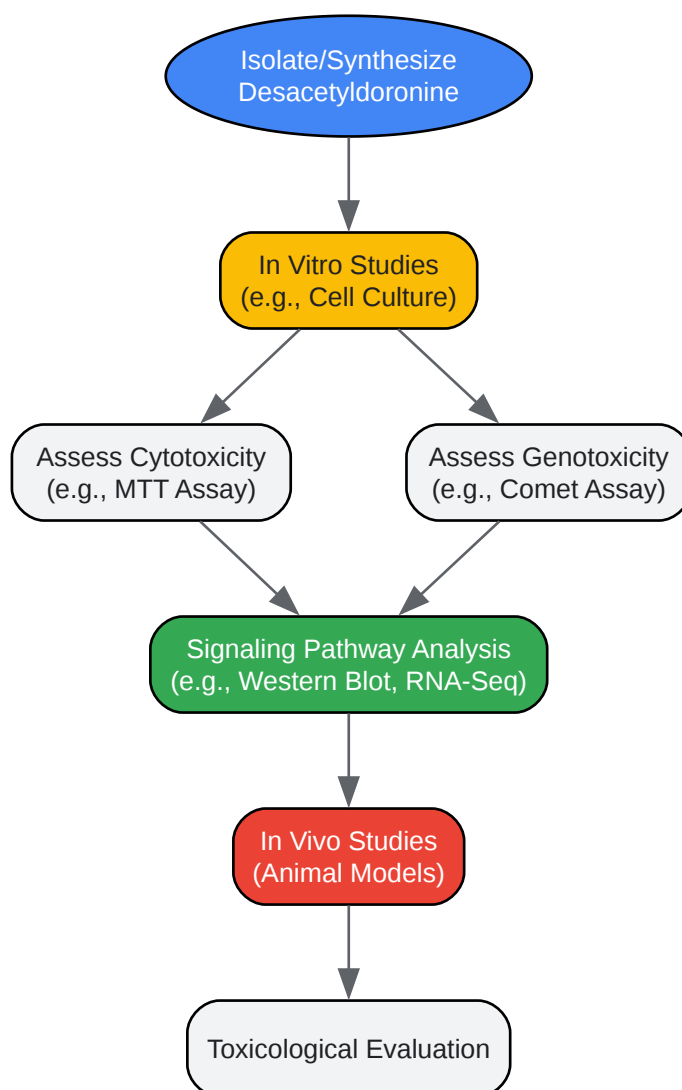


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Caption: Generalized metabolic activation pathway of pyrrolizidine alkaloids leading to cellular toxicity.

Research on various PAs has indicated the involvement of several key signaling pathways in their toxic effects, including the disruption of cell cycle regulation and the induction of DNA damage repair pathways. For instance, studies have shown that some PAs can cause an arrest in the S phase of the cell cycle.

The following diagram depicts a simplified logical workflow for investigating the biological activity of a pyrrolizidine alkaloid like **Desacetyldoronine**.



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Caption: A logical workflow for the investigation of the biological activity of **Desacetyldoronine**.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of **Desacetyldoronine**. While some experimental data is available, further research is required to determine key parameters such as the melting point and to validate the predicted properties. The provided experimental protocols offer a standardized framework for such characterization. The discussion of the biological context of pyrrolizidine alkaloids highlights the potential areas of toxicological and pharmacological investigation for **Desacetyldoronine**, emphasizing the need for studies to elucidate its specific effects on cellular signaling pathways. This document serves as a foundational resource for researchers embarking on the study of this particular pyrrolizidine alkaloid.

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